molecular formula C25H19ClN4O2S B2953434 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one CAS No. 2034489-38-6

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one

Cat. No.: B2953434
CAS No.: 2034489-38-6
M. Wt: 474.96
InChI Key: VUKKVMAMKWKRMJ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a quinazolinone core with a 1,2,4-oxadiazole moiety. The quinazolinone scaffold is substituted at the 3-position with a 4-methylbenzyl group, while the oxadiazole ring is functionalized with a 3-chlorophenyl group and linked via a methylthio bridge.

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2S/c1-16-9-11-17(12-10-16)14-30-24(31)20-7-2-3-8-21(20)27-25(30)33-15-22-28-23(29-32-22)18-5-4-6-19(26)13-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKKVMAMKWKRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a novel derivative that combines the quinazolinone scaffold with oxadiazole and thioether functionalities. This combination is hypothesized to enhance its biological activity, particularly in the realms of anticancer and antimicrobial effects.

Chemical Structure and Synthesis

The synthesis of this compound involves a multi-step process, typically starting from commercially available precursors. The key steps include the formation of the quinazolinone core followed by the introduction of the oxadiazole and thioether groups. The structural elucidation is usually confirmed through techniques such as NMR and mass spectrometry.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with quinazolinone derivatives, including:

  • Anticancer Activity : Quinazolinones have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown activity against non-small cell lung cancer (NSCLC) cells and other tumor types such as breast and colorectal cancers . The mechanism often involves inhibition of key signaling pathways like EGFR and histone deacetylases.
  • Antimicrobial Properties : Compounds with quinazolinone structures have been reported to exhibit antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . The incorporation of oxadiazole moieties may enhance these properties due to their known bioactivity.

Case Studies and Research Findings

  • Antiproliferative Activity : A study focusing on quinazolinone derivatives indicated that certain compounds effectively inhibited the growth of both sensitive and resistant NSCLC cell lines. The IC50 values ranged from 10 μM to 20 μM, showcasing promising potential for further development as anticancer agents .
  • Antituberculosis Activity : Quinazoline derivatives have also been screened for their activity against Mycobacterium tuberculosis. Some compounds exhibited MIC values below 10 μM, suggesting potential as anti-TB agents .
  • Structure–Activity Relationship (SAR) : Research has explored the SAR of quinazolinone derivatives, identifying key structural features that enhance antibacterial activity. Modifications at specific positions on the quinazolinone ring significantly influenced their efficacy against bacterial strains .

Data Table: Biological Activities of Related Quinazolinone Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC ValueReference
BIQO-19AntiproliferativeNSCLC10 μM
Compound A3AnticancerPC3 Cell Line10 μM
Compound B9AntituberculosisMycobacterium tuberculosis<10 μM
Compound 27AntibacterialMRSANot specified

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

To contextualize this compound, comparisons are drawn to structurally related heterocycles, focusing on substituent effects, synthetic pathways, and bioactivity.

Table 1: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Reported Bioactivity Synthesis Challenges
Target Compound Quinazolinone-oxadiazole 3-chlorophenyl, 4-methylbenzyl Hypothesized kinase inhibition Multi-step coupling of heterocycles
1,2,4-Triazoles (e.g., 10a-l) 1,2,4-Triazole Varied aryl, thioether groups Anticancer, antiviral Oxidative cyclization
4-Amino-triazolones (e.g., ) 1,2,4-Triazolone 4-hydroxyphenyl Metal coordination, unexpected synthesis byproducts Hydrazine-mediated cyclization

Key Findings :

Bioactivity Potential: The target compound’s quinazolinone core is associated with kinase inhibition (e.g., EGFR inhibitors), while its oxadiazole moiety may improve metabolic stability compared to triazole-based analogues . However, triazole derivatives (e.g., compounds 10a-l) exhibit broader antiviral and anticancer activities due to their ability to disrupt nucleic acid synthesis . The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions in target binding, similar to chlorinated aryl groups in antifungal triazoles .

Synthetic Complexity: The target compound’s synthesis likely involves coupling pre-formed oxadiazole and quinazolinone intermediates, a methodologically demanding process. In contrast, triazole derivatives (e.g., 10a-l) are synthesized via oxidative cyclization of thiosemicarbazides, which is more straightforward but prone to byproducts . The unexpected formation of 4-amino-triazolones () highlights challenges in controlling reaction pathways for nitrogen-rich heterocycles, a consideration relevant to the target compound’s synthesis .

However, this flexibility may also reduce selectivity compared to constrained triazole derivatives .

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